1-Acetamido-4,4-difluorocyclohexane-1-carboxylic acid
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Overview
Description
1-Acetamido-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound characterized by the presence of an acetamido group and two fluorine atoms attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-acetamido-4,4-difluorocyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of cyclohexane derivatives followed by the introduction of the acetamido group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. These methods often employ advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
1-Acetamido-4,4-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reagents and conditions used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-Acetamido-4,4-difluorocyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-acetamido-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Acetamido-4,4-difluorocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
4,4-Difluorocyclohexane-1-carboxylic acid: Lacks the acetamido group, which may result in different chemical and biological properties.
1-Amino-4,4-difluorocyclohexane-1-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-acetamido-4,4-difluorocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO3/c1-6(13)12-8(7(14)15)2-4-9(10,11)5-3-8/h2-5H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUVEMVAMKKBQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC(CC1)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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